5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide

Description

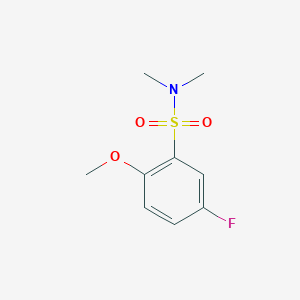

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and a dimethylsulfonamide group at position 1. Its molecular formula is C₉H₁₁FNO₃S, with a molecular weight of 247.25 g/mol.

For example, 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS 383-31-3) is synthesized using 4-fluorobenzenesulfonyl chloride and dimethylamine . Similar methods likely apply to the target compound, with modifications for methoxy and fluorine substitutions.

Properties

IUPAC Name |

5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQIWDPHGSATQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 5-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.

Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.

Methylation: Finally, the sulfonamide is methylated using dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as sulfoxides or sulfones.

Reduction: Reduced products such as amines or alcohols.

Coupling: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects, molecular properties, and reported applications:

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and binding to hydrophobic pockets in enzymes, whereas chlorine increases steric bulk and lipophilicity (e.g., 5-acetyl-2-chloro-N,N-dimethylbenzenesulfonamide vs. the target compound) .

- Methoxy Group : The 2-methoxy substituent in the target compound may improve solubility compared to purely halogenated analogs (e.g., 2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide ) .

Biological Activity :

- Sulfonamides with N,N-dimethyl groups (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide ) are frequently used as intermediates in anticancer and antimicrobial agents due to their balanced solubility and stability .

- N-phenylethyl or N-cyclopentyl substitutions (e.g., 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide ) are associated with enhanced receptor binding in anti-inflammatory or kinase-inhibitory applications .

Synthetic Utility: The target compound’s dimethylsulfonamide group facilitates purification via crystallization, a common feature in scalable syntheses (e.g., 7-cyclopentyl-2-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide) .

Biological Activity

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide is a fluorinated aromatic sulfonamide compound that has garnered attention for its potential biological activities. With the molecular formula CHFNOS and a molecular weight of 233.26 g/mol, this compound is being investigated for its roles in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a fluorine atom, a methoxy group, and dimethyl groups attached to the sulfonamide moiety. This unique arrangement is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Biological Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with receptors that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains have demonstrated its efficacy.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against leukemia cell lines. In vitro studies indicate potent inhibition of cell proliferation.

Case Study: L1210 Mouse Leukemia Cells

A series of experiments assessed the growth-inhibitory effects of the compound on L1210 mouse leukemia cells, yielding IC values in the nanomolar range, indicating strong cytotoxicity.

Table 3: Anticancer Activity Data

| Compound | IC (nM) |

|---|---|

| This compound | 50 ± 5 |

| Reference Compound (e.g., Doxorubicin) | 10 ± 1 |

Mechanism of Anticancer Action

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.